CEP-7055
Overview
Description
Preparation Methods
CEP-7055 is synthesized as an ester derivative of CEP-5214 to increase its aqueous solubility and facilitate oral delivery . The synthetic route involves the preparation of CEP-5214 followed by esterification with N,N-dimethyl glycine . The reaction conditions typically include the use of organic solvents and catalysts to achieve the desired product . Industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple purification steps .
Chemical Reactions Analysis
CEP-7055 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
CEP-7055 has a wide range of scientific research applications:
Mechanism of Action
CEP-7055 exerts its effects by inhibiting the vascular endothelial growth factor receptor kinase axes in the tumor angiogenic cascade . It targets multiple vascular endothelial growth factor receptors, including VEGF-R2/KDR, VEGF-R1/FLT-1, and VEGF-R3/FLT-4 . This inhibition leads to a reduction in angiogenesis and tumor growth .
Comparison with Similar Compounds
CEP-7055 is unique due to its potent pan-vascular endothelial growth factor receptor kinase inhibitory activity and oral bioavailability . Similar compounds include:
Sunitinib: Another kinase inhibitor with antiangiogenic properties.
Sorafenib: A multi-kinase inhibitor used in cancer treatment.
Pazopanib: A tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors.
These compounds share similar mechanisms of action but differ in their specific targets, efficacy, and side effect profiles .
Properties
CAS No. |
402857-58-3 |
---|---|
Molecular Formula |
C32H35N3O4 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate |
InChI |
InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37) |
InChI Key |
UHEBDUAFKQHUBV-UHFFFAOYSA-N |
SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C |
Canonical SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CEP 7055 CEP-7055 CEP7055 N,N-dimethylglycine 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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